N-ISO-PROPYL-D7-ACRYLAMIDE
Description
Contextual Significance of Deuterated Monomers in Polymer Research
Deuterated monomers are crucial for a variety of applications in polymer science, primarily due to the distinct physical properties of deuterium (B1214612) compared to hydrogen (protium). mdpi.com This mass difference, while seemingly subtle, leads to significant changes in molecular vibrations, bond strengths, and, most importantly for many analytical techniques, neutron scattering length density. nih.govrsc.orgmdpi.com The synthesis of polymers from deuterated monomers allows for the creation of materials with tailored properties and provides a unique window into their molecular architecture and behavior. mdpi.com
The process of creating deuterated polymers is not a simple post-polymerization exchange; the deuteration must typically occur at the monomer synthesis stage. researchgate.net While some deuterated monomers are commercially available, many, including specialized variants, require dedicated synthetic routes, highlighting their value in research. researchgate.net The incorporation of deuterium can enhance the thermal and oxidative stability of polymers, making them more robust for certain high-performance applications. mdpi.com
Role of Deuteration in Facilitating Advanced Spectroscopic and Scattering Investigations
The most significant impact of using deuterated monomers like N-ISO-PROPYL-D7-ACRYLAMIDE lies in the powerful analytical capabilities it unlocks, particularly in neutron scattering. nih.govrsc.orgmdpi.com Neutrons interact with atomic nuclei, and the scattering cross-sections of hydrogen and deuterium are markedly different. This difference creates a high "contrast" between deuterated and non-deuterated components of a polymer system when studied with techniques like Small-Angle Neutron Scattering (SANS). rsc.orgrsc.org
By selectively deuterating specific parts of a polymer chain or a polymer blend, researchers can effectively make certain components "visible" or "invisible" to the neutron beam. nih.gov This "contrast variation" method is invaluable for:
Determining the conformation of single polymer chains within a bulk material. rsc.org
Investigating the structure of polymer micelles and microgels. rsc.orgrsc.org
Studying the interface between different polymer blocks in a copolymer. nih.gov
Beyond neutron scattering, deuteration is also a powerful tool in other spectroscopic methods. In Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of hydrogen with deuterium can simplify complex spectra and help in the structural elucidation of polymers. frontiersin.org Similarly, in vibrational spectroscopy techniques like Infrared (IR) and Raman, the shift in vibrational frequencies upon deuteration provides detailed information about molecular structure and intermolecular interactions.
Overview of Thermoresponsive Polymers and the Unique Contributions of Deuterated Poly(N-isopropylacrylamide) Systems to Fundamental Understanding
Thermoresponsive polymers are a class of "smart" materials that exhibit a drastic and reversible change in their physical properties with temperature. mdpi.com Poly(N-isopropylacrylamide) (PNIPAM) is the most studied of these polymers, known for its Lower Critical Solution Temperature (LCST) of approximately 32°C in water. mdpi.commdpi.com Below this temperature, PNIPAM is soluble and exists in a swollen, hydrated coil state. Above the LCST, it undergoes a phase transition, becoming insoluble and collapsing into a dehydrated, globular state. mdpi.complos.org This behavior is driven by a delicate balance of hydrogen bonding between the polymer and water and hydrophobic interactions. mdpi.com
The use of this compound to create deuterated PNIPAM (d7-PNIPAM) has been instrumental in refining the understanding of this phase transition. Research has shown that deuterating the isopropyl group of the NIPAM monomer significantly affects the polymer's thermoresponsive properties.
Key Research Findings on Deuterated PNIPAM:
Shift in Transition Temperature: One of the most significant findings is that the deuteration of the isopropyl group in NIPAM leads to a notable increase in the Volume Phase Transition Temperature (VPTT) of the resulting microgels. mdpi.comrsc.org One study reported a shift of the VPTT by approximately 4.3 K to a higher temperature for microgels synthesized from this compound compared to their hydrogenated counterparts. rsc.org Another study on a similar deuterated monomer, D7-pNIPMAM, observed a VPTT shift of 8.4 K. mdpi.com This shift is attributed to the isotope effect altering the strength of hydrogen bonds. mdpi.com
Solvent Isotope Effects: The choice of solvent also plays a role. When d7-PNIPAM is placed in deuterated water (D₂O), the VPTT tends to decrease slightly, highlighting the complex interplay between polymer and solvent in the phase transition. mdpi.com
Insights into Polymerization: The location of the deuterium atoms on the monomer is crucial. Studies have shown that deuterating the isopropyl group, as in this compound, can restrain the self-cross-linking mechanism during the formation of ultra-low cross-linked microgels. rsc.orgresearchgate.net This finding provides deeper insights into the radical polymerization process of these materials.
These findings, made possible by the unique properties of this compound, allow for a more precise tuning of the thermoresponsive behavior of PNIPAM-based materials and provide critical data for validating theoretical models of polymer physics.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₄D₇NO |
| Molecular Weight | 120.20 g/mol |
| CAS Number | 1219803-32-3 |
| Appearance | White Solid |
| Deuterium Purity | Typically ≥98% |
Data sourced from commercial suppliers and chemical databases.
Table 2: Comparison of Volume Phase Transition Temperature (VPTT) in Hydrogenated vs. Deuterated NIPAM-based Microgels
| Polymer System | Solvent | VPTT (°C) | VPTT Shift (K) |
| Hydrogenated PNIPAM | H₂O | ~32-34 | N/A |
| d7-PNIPAM (isopropyl deuterated) | H₂O | ~38-42.4 | +4.3 to +8.4 |
| Hydrogenated pNIPMAM | H₂O | ~45 | N/A |
| d7-pNIPMAM (isopropyl deuterated) | H₂O | ~53.4 | +8.4 |
| d7-pNIPMAM (isopropyl deuterated) | D₂O | ~52.2 | -1.2 (vs d7 in H₂O) |
This table compiles representative data from different studies to illustrate the general trend. Absolute values can vary based on experimental conditions, such as cross-linker density and polymer concentration. mdpi.comrsc.orgmdpi.com
Properties
CAS No. |
1219803-32-3 |
|---|---|
Molecular Formula |
C6H4D7NO |
Molecular Weight |
120.2007724 |
Synonyms |
N-ISO-PROPYL-D7-ACRYLAMIDE |
Origin of Product |
United States |
Synthetic Methodologies for N Iso Propyl D7 Acrylamide and Its Polymers
Monomer Synthesis and Isotopic Labeling Strategies
The synthesis of N-iso-propyl-d7-acrylamide, a deuterated variant of N-isopropylacrylamide (NIPAM), is crucial for various research applications, particularly in spectroscopic analysis and the study of polymer dynamics. The deuterium (B1214612) labeling allows for precise tracking of the isopropyl group in techniques like NMR and mass spectrometry.
Specific Synthetic Routes for this compound Monomer
A common method for synthesizing N-isopropylacrylamide involves the reaction of isopropylamine (B41738) with acryloyl chloride. google.com For the deuterated analog, a similar approach is utilized, employing a deuterated isopropylamine precursor. One documented synthetic route takes ethyl acetate (B1210297) or benzene (B151609) as a medium and reacts deuterated isopropylamine with acryloyl chloride in the presence of a catalyst mixture of active manganese dioxide aromatic aldehyde oxide and sodium cyanide. google.com A molecular sieve is used to remove the resulting HCl, and the crude product is then purified by recrystallization from n-hexane to yield this compound with high purity. google.com
Another approach involves a sol-gel method where the polymerization of N-isopropylacrylamide occurs with deuterated reagents. This process can utilize alkoxysilanes as precursors that react with the organic monomer through free radical polymerization under controlled temperature conditions and in the presence of an initiator.
Considerations for Deuteration Efficacy and Isotopic Purity
Achieving high deuteration efficacy and isotopic purity is paramount for the successful application of this compound in sensitive analytical techniques. The isotopic purity, which is the percentage of molecules that are correctly labeled with deuterium, is a critical parameter. tandfonline.com Commercially available this compound often specifies a purity of at least 98 atom % D. lgcstandards.com
To ensure high isotopic purity, controlled radical polymerization techniques like RAFT or ATRP with deuterated isopropylamine precursors are recommended to minimize side reactions. The final product's isotopic purity is typically confirmed using 2H-NMR and mass spectrometry, aiming for a deuterium incorporation of greater than 98%.
The deuterium kinetic isotope effect (DKIE) is an important consideration, as the C-D bond is stronger than the C-H bond. musechem.comnih.gov This difference in bond energy can lead to slower reaction rates for deuterated compounds compared to their non-deuterated counterparts. musechem.com This effect must be accounted for, especially in copolymerization systems, by adjusting monomer feed ratios.
Challenges and Nuances in Synthesizing Deuterated Acrylamide (B121943) Derivatives
The synthesis of deuterated acrylamide derivatives presents several challenges. One significant challenge is the potential for side reactions, which can be mitigated by using controlled polymerization techniques. Another challenge lies in the potential for the position of the deuterium isotopes to influence the polymer's properties. rsc.orgresearchgate.net For instance, in the synthesis of deuterated poly(N-isopropylacrylamide) (pNIPAM) microgels, the location of the deuterium atoms is crucial. rsc.orgresearchgate.net Deuteration of the isopropyl group can restrain the self-cross-linking mechanism, which is essential for microgel formation. rsc.orgresearchgate.net Conversely, deuteration of the vinyl group, which becomes part of the polymer backbone, allows for self-cross-linking. rsc.orgresearchgate.net
Furthermore, the introduction of deuterium can affect the physical properties of the resulting polymer. Deuteration of the isopropyl group in pNIPAM has been shown to significantly increase the lower critical solution temperature (LCST) of the polymer in aqueous solutions. rsc.orgrsc.org This shift is attributed to differences in the zero-point energy between complexes containing H2O and the deuterated or non-deuterated NIPAM. rsc.org
The cost and availability of deuterated starting materials can also be a significant hurdle in the synthesis of these specialized monomers. acs.org
Polymerization Techniques Utilizing this compound
This compound can be polymerized using various techniques to create well-defined polymers for specific applications. These methods allow for control over the polymer's molecular weight, architecture, and functionality.
Controlled Radical Polymerization Approaches (e.g., RAFT Polymerization)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that is well-suited for N-isopropylacrylamide and its deuterated analogs. uni-bayreuth.deacs.orgnih.gov RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). uni-bayreuth.deresearchgate.net
The process involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound, which acts as a chain transfer agent (CTA). uni-bayreuth.de This allows for the formation of block copolymers by sequential monomer addition. researchgate.net For example, diblock copolymers of N-isopropylacrylamide and other monomers like n-hexyl acrylate (B77674) or methyl methacrylate (B99206) have been synthesized using a poly(NIPAAm) macro-CTA. researchgate.net
The choice of RAFT agent and initiator is crucial for achieving controlled polymerization. nih.gov For instance, the use of 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid as a CTA in conjunction with a suitable initiator allows for the controlled room-temperature polymerization of NIPAM. nih.gov
Below is an interactive data table summarizing various RAFT polymerizations involving N-isopropylacrylamide (NIPAM).
Interactive Data Table: RAFT Polymerization of NIPAM
| Monomer(s) | CTA | Initiator | Solvent | Temperature (°C) | Resulting Polymer | Reference |
|---|---|---|---|---|---|---|
| N-isopropylacrylamide | 1-cyanoisopropyl dithiobenzoate | AIBN | Benzene | 65 | Poly(N-isopropylacrylamide) | uni-bayreuth.de |
| N-isopropylacrylamide, N,N-dimethylacrylamide | Poly(N,N-dimethylacrylamide) macro-CTA | - | Aqueous | Room Temp | Diblock and triblock copolymers | acs.org |
| N-isopropylacrylamide, n-hexyl acrylate | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | - | - | - | Diblock copolymers | researchgate.net |
| N-isopropylacrylamide | 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid | 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) | DMF | 25 | Poly(N-isopropylacrylamide) | nih.gov |
| N-isopropylacrylamide | Cyclic chain transfer agent (CTTC) | V-70 | Acetonitrile | 60 | Cyclic-poly(N-isopropylacrylamide) | mdpi.com |
Free Radical Polymerization Kinetics and Mechanisms
Free radical polymerization is a common and straightforward method for polymerizing N-isopropylacrylamide and its deuterated counterpart. wikipedia.org The process is typically initiated by thermal initiators like azobisisobutyronitrile (AIBN) or potassium persulfate (PPS). wikipedia.orguobaghdad.edu.iq
The mechanism of free radical polymerization involves four main steps: initiation, propagation, termination, and chain transfer. uobaghdad.edu.iq In the case of ultra-low cross-linked (ULC) pNIPAM microgels synthesized without a traditional cross-linker, a self-cross-linking mechanism occurs through hydrogen atom abstraction at the tertiary carbon atom of the isopropyl group. rsc.orgresearchgate.net As mentioned previously, deuteration of this isopropyl group can significantly hinder this cross-linking process. rsc.orgresearchgate.net
The solvent can also play a role in the polymerization kinetics. An increase in solvent polarity has been observed to slightly increase the rate of polymerization. uobaghdad.edu.iq
Below is a data table summarizing key kinetic parameters for the free radical polymerization of isopropylacrylamide (IPAM).
Data Table: Kinetic Parameters for Free Radical Polymerization of IPAM
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Order w.r.t. Initiator (PPS) | 0.38 | 60 °C, aqueous solution | uobaghdad.edu.iq |
| Order w.r.t. Monomer (IPAM) | 1.68 | 60 °C, aqueous solution | uobaghdad.edu.iq |
| Overall Activation Energy | 46.11 kJ mol-1 | PPS initiator, aqueous solution | uobaghdad.edu.iq |
Copolymerization Strategies with this compound for Tailored Polymeric Architectures
Copolymerization is a versatile and widely employed strategy to design polymers with precisely tailored properties. By incorporating one or more different comonomers with this compound, it is possible to create a vast array of polymeric architectures with functionalities customized for specific applications. researchgate.net The principles governing the copolymerization of the standard protonated N-isopropylacrylamide (NIPAM) are directly applicable to its deuterated counterpart. However, the presence of deuterium atoms, particularly on the isopropyl group, can influence reaction kinetics and self-cross-linking mechanisms, which must be considered during synthesis. rsc.org
The primary goals of copolymerizing this compound include modulating its thermoresponsive behavior, introducing new stimuli-responsive characteristics (such as pH sensitivity), and incorporating functional groups for subsequent chemical modifications or bioconjugation. researchgate.netnih.gov The choice of comonomer, the polymerization technique, and the monomer feed ratios are critical parameters that dictate the final architecture and properties of the resulting copolymer.
Research Findings on Copolymerization Strategies
Research into the copolymerization of NIPAM provides a comprehensive blueprint for strategies applicable to this compound. These strategies allow for the synthesis of random, block, and graft copolymers, as well as crosslinked networks like hydrogels.
Tuning Thermo- and pH-Responsiveness:
A common strategy involves copolymerizing this compound with hydrophilic or hydrophobic monomers to adjust its lower critical solution temperature (LCST). researchgate.net
Hydrophobic Comonomers: Conversely, copolymerization with hydrophobic monomers, like butyl acrylate, enhances the hydrophobic character of the polymer, resulting in a decrease in the LCST. nih.govresearchgate.net
Furthermore, the inclusion of ionizable comonomers like acrylic acid, propylacrylic acid (PAA), or methacrylic acid imparts pH sensitivity to the copolymer. nih.govmdpi.comnih.gov At pH values where the acidic groups are deprotonated and charged, electrostatic repulsion and enhanced hydration lead to an increase in the LCST or prevent phase separation altogether. nih.gov
Incorporation of Functional Groups:
Copolymers can be designed with specific functional groups for applications such as bioconjugation or surface immobilization. By selecting a comonomer with a desired functional moiety, tailored architectures can be achieved. A study on the non-deuterated NIPAM demonstrated the synthesis of functional copolymers by incorporating vanillin (B372448) acrylate (VA), a monomer containing an aldehyde group. scirp.orgscilit.com This aldehyde functionality allows for subsequent "click" reactions, such as forming a Schiff's base with amino groups of biomolecules like tryptophan. scirp.org This approach enables the grafting of molecules onto the polymer backbone.
Development of Crosslinked Hydrogels:
To create stable hydrogel networks, this compound can be copolymerized with a crosslinking agent. A common crosslinker is N,N'-methylenebis(acrylamide) (BIS). researchgate.netresearchgate.net The concentration of the crosslinker is a critical parameter that controls the swelling ratio, mechanical strength, and response kinetics of the hydrogel. Research on NIPAM-co-methacrylic acid hydrogels has shown that varying the crosslinker content allows for the fine-tuning of these properties for applications like wastewater treatment. mdpi.com
It is important to note that studies on deuterated NIPAM have revealed that deuteration of the isopropyl group—as is the case in this compound—can restrain the self-cross-linking mechanism that occurs during precipitation polymerization without an added crosslinker. rsc.orgresearchgate.net This kinetic isotope effect means that monomer feed ratios and initiator systems may need to be adjusted when adapting protocols from protonated NIPAM to its deuterated analogue to achieve the desired polymer architecture.
The table below summarizes various comonomers used with NIPAM and their effects, which are expected to be analogous in copolymerizations with this compound.
Table 1: Comonomers for Tailoring Poly(N-isopropylacrylamide) Properties
The following table provides a specific example from research on the free radical copolymerization of NIPAM with DHPMA, illustrating how monomer feed ratios affect the final copolymer composition and its thermal properties.
Table 2: Research Data for P(NIPAM-co-DHPMA) Copolymers
Data adapted from a study on non-deuterated NIPAM. mdpi.com
Elucidation of Polymer Structure and Dynamics Through Deuterium Labeling
Small-Angle Neutron Scattering (SANS) Studies of N-ISO-PROPYL-D7-ACRYLAMIDE-Derived Polymers
SANS is a premier technique for analyzing the structure of materials on a nanometer to micrometer scale. The significant difference in the neutron scattering length between hydrogen and deuterium (B1214612) makes isotopic labeling an essential tool. By using this compound, researchers can manipulate the scattering contrast within a polymer system to highlight specific components or architectures.
Investigations of Single-Chain Conformation and Interchain Contributions in Aqueous Solutions
SANS studies on polymers derived from this compound have provided fundamental insights into the behavior of individual polymer chains and their interactions in aqueous solutions. In dilute solutions, poly(N-isopropylacrylamide) (PNIPAM) chains undergo a conformational change from an open random coil below the lower critical solution temperature (LCST) to a collapsed globule above it. aip.org By extrapolating data to zero concentration, the thermodynamic parameters for this single-chain coil-to-globule transition can be determined. researchgate.net In more concentrated solutions, SANS can distinguish between intrachain contraction and interchain association, revealing that above a certain overlap concentration, interchain aggregation becomes the dominant process upon heating. researchgate.net Studies on triblock copolymers have shown that in certain nanoparticle formations, the polymer chains can exist in a Gaussian conformation, acting as connections between more "frozen" or dense areas within the nanoparticle structure. acs.orgacs.org
Application of Contrast Variation Methods for Structural Deconvolution in Complex Systems
Contrast variation is a powerful SANS methodology that relies on tuning the neutron scattering length density (SLD) of different components in a system to match one another, effectively making one component "invisible" to neutrons. rsc.orgresearchgate.net The use of this compound is central to this approach. For instance, in a system of protonated (hydrogenous) hollow microgels dispersed in a matrix of deuterated regular microgels (synthesized from D7-NIPAM), the deuterated matrix can be contrast-matched with a specific mixture of light water (H₂O) and heavy water (D₂O). aip.org This renders the matrix invisible, allowing for direct measurement of the form factor and structural response of the hollow microgels in a crowded environment. aip.org Similarly, in block copolymers containing a deuterated block, such as a deuterated polyethylene (B3416737) glycol (PEG) segment, SANS with contrast variation can reveal the distribution of specific blocks within a self-assembled nanoparticle. acs.orgacs.org This technique has been instrumental in demonstrating the uniform distribution of PEG throughout nanoparticles formed from PNIPAM-b-PEG-b-PNIPAM copolymers. acs.orgacs.org The ability to selectively highlight different parts of a complex polymer architecture is crucial for understanding the structure-property relationships in multicomponent systems. rsc.orgresearchgate.net
Analysis of Nanoparticle and Microgel Internal Structures using Deuterated Components
The incorporation of this compound into nanoparticles and microgels allows for detailed structural analysis by SANS. This technique can resolve the internal density profiles of these particles, showing how the polymer volume fraction varies from the core to the periphery. arxiv.org For poly(N-isopropylmethacrylamide) microgels, a related system, SANS analysis revealed smoothly decaying density profiles and provided direct information on internal water content and the steepness of the particle-water interface. arxiv.org
In studies of PNIPAM-based microgels, SANS is used to measure both the form factor (related to the size and shape of a single particle) and the structure factor (related to inter-particle arrangement). aps.orgresearchgate.net Deuteration is key to separating these two contributions, especially in concentrated suspensions. aps.org Research on nanoparticles formed from PNIPAM-b-PEG-b-PNIPAM triblock copolymers using deuterated components revealed a non-uniform internal structure with dense, "frozen" areas interconnected by single polymer chains, a structure markedly different from the more uniform network found in pure PNIPAM mesoglobules. acs.orgacs.org The deuteration of specific monomers has also been shown to influence the swelling behavior and transition temperature of the resulting microgels, a factor that must be considered in structural studies. mdpi.com
| Temperature (°C) | Hydrodynamic Radius (Rh) (nm) |
|---|---|
| 15 | 54 |
| 40 | 47 |
| 55 | 29 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Mechanistic Insights
NMR spectroscopy probes the local chemical environment and dynamics of atomic nuclei. Isotopic labeling with deuterium provides a unique window into polymer behavior, as the properties of the deuterium nucleus are distinct from those of protons.
Deuterium NMR (²H NMR) for Polymer Segmental Dynamics in Gels and Solutions
Deuterium (²H) NMR is particularly sensitive to the motion of molecular segments. aps.org By selectively deuterating the isopropyl group of the NIPAM monomer (d7-PNIPAM), researchers can directly probe the dynamics of the polymer side chains. softmaterials.caacs.org In studies of d7-PNIPAM microgels, ²H NMR spectra of dry powders show a characteristic Pake doublet pattern, which is significantly narrowed compared to backbone-deuterated (d3-PNIPAM) powder due to the fast reorientation of the methyl groups. softmaterials.ca This indicates that even in an immobilized state, the side chains retain some motional freedom.
In aqueous suspensions, ²H NMR reveals dramatic changes in dynamics across the volume phase transition. For microgels made with backbone-deuterated NIPAM, the spectra show freely moving chains at low temperatures and a nearly immobilized fraction above the transition temperature (~35 °C). softmaterials.caacs.orgmun.ca However, even in the collapsed state, the polymer segments remain more mobile than in the dry powder, providing direct microscopic evidence that the polymer is still significantly hydrated. softmaterials.caacs.org The use of d7-PNIPAM allows for a specific focus on the side-chain dynamics, complementing the information gained from backbone labeling and providing a more complete picture of the motional constraints within the polymer network during its phase transition. softmaterials.caacs.org
| Sample | Deuteration Locus | Observed Quadrupolar Splitting (ΔνQ) |
|---|---|---|
| d3-PNIPAM | Backbone | ~127 kHz |
| d7-PNIPAM | Side Chain (Isopropyl Group) | ~38 kHz |
¹H and Other Nuclei NMR for Elucidating Polymer-Solvent Interactions and Chain Mobility
By observing the solvent molecules themselves, NMR can quantify their interaction with the polymer. Studies using ¹H MAS NMR on PNIPAM gels in water/alcohol mixtures have shown that above the LCST, the alcohol concentration is significantly higher inside the collapsed gel than in the surrounding bulk solution, demonstrating a preferential interaction between the polymer and the more hydrophobic alcohol. nih.gov Furthermore, ²H and ¹⁷O NMR can be used to selectively study the dynamics of deuterated water (D₂O) or ethanol (B145695) in the presence of the polymer. rsc.orgresearchgate.net These studies show that upon polymer collapse, a fraction of solvent molecules becomes "bound" to the polymer, exhibiting strongly retarded dynamics compared to the free solvent. rsc.orgfrontiersin.org The exchange rate between these bound and free solvent populations can also be estimated, providing a detailed view of the polymer's hydration shell and its role in the phase transition. frontiersin.org
Field-Cycling NMR Relaxometry for Water and Solvent Reorientation Dynamics in this compound Systems
Field-Cycling (FC) Nuclear Magnetic Resonance (NMR) relaxometry is a powerful, non-destructive technique for probing molecular dynamics over a wide range of frequencies. qd-latam.com Unlike conventional NMR methods that operate at a single high magnetic field, FC relaxometry measures the spin-lattice relaxation rate (R₁ = 1/T₁) as a function of the magnetic field strength, often spanning from a few kilohertz to tens of megahertz. qd-latam.com This capability provides unique insights into slow molecular motions, which are characteristic of complex systems like polymer solutions. qd-latam.com
In the context of poly(N-isopropylacrylamide) (pNIPAM) systems, deuterium labeling of the monomer to create this compound is a critical strategy. softmaterials.caacs.org This isotopic substitution makes the polymer's side-chain protons effectively invisible in ¹H NMR experiments, allowing researchers to selectively study the dynamics of solvent molecules, such as water (H₂O or D₂O) or ethanol, without spectral overlap from the polymer itself. softmaterials.carsc.org By combining deuterium labeling with FC relaxometry, it is possible to gain a detailed understanding of how solvent molecules interact with the polymer chains during stimuli-responsive phase transitions. rsc.orgfrontiersin.org
Detailed Research Findings
Research utilizing FC-NMR on systems prepared with this compound has provided significant insights into the role of the solvent in the thermoresponsive behavior of pNIPAM. The primary focus has been on characterizing the changes in water and co-solvent dynamics as the polymer transitions from a swollen, hydrated coil to a collapsed, dehydrated globule above its lower critical solution temperature (LCST) of approximately 32°C. frontiersin.org
Water Dynamics Across the LCST:
Studies using ²H FC-NMR on pNIPAM dissolved in deuterated water (D₂O) reveal distinct changes in water mobility across the LCST. frontiersin.orgfrontiersin.org Below the LCST, the majority of water molecules exhibit bulk-like dynamics. However, upon heating through the transition, a sharp decrease in both the spin-lattice (T₁) and spin-spin (T₂) relaxation times is observed. frontiersin.org This indicates the emergence of a water fraction with significantly reduced mobility. frontiersin.orgfrontiersin.org
FC-NMR is uniquely suited to quantify the dynamics of this slow-moving water. frontiersin.org The technique allows for the measurement of the spectral density of water reorientation over a broad frequency range. frontiersin.org Analysis of this data shows that the dynamics of the "bound" water fraction are not described by a simple Debye model but rather by a broad logarithmic Gaussian distribution of correlation times. frontiersin.orgfrontiersin.org This finding points to a high degree of dynamic heterogeneity in the water molecules associated with the collapsed polymer globules. frontiersin.org
Key findings from these studies include:
The appearance of a slow water fraction is a direct consequence of the polymer's coil-to-globule collapse. frontiersin.orgfrontiersin.org
This slow fraction is characterized by a mean correlation time (τLG) of approximately 10⁻⁹ seconds near the LCST. frontiersin.orgfrontiersin.org
The amount of water in this slow fraction is estimated to be about 0.4 water molecules per NIPAM monomer unit. frontiersin.org
Evidence suggests a fast exchange on the NMR timescale between this "bound" water fraction located inside the globules and the "free" water fraction in the bulk solvent. frontiersin.org
| Parameter | Temperature Below LCST (e.g., 25 °C) | Temperature Above LCST (e.g., 35 °C) |
|---|---|---|
| Spin-Lattice Relaxation Time (T₁) | Higher Value (Faster Relaxation) | Lower Value (Slower Relaxation) |
| Spin-Spin Relaxation Time (T₂) | Higher Value (Faster Relaxation) | Significantly Lower Value (Slower Relaxation) |
Solvent Reorientation in Co-Solvent Systems:
The utility of this approach extends to more complex co-solvent systems, such as ethanol-water mixtures, where pNIPAM exhibits cononsolvency—it is soluble in both pure solvents but insoluble in certain mixtures. rsc.org By using ²H and ¹⁷O NMR with selective isotope labeling of the solvents and the polymer, researchers can disentangle the dynamic behavior of each component. rsc.org
In ethanol-water mixtures with low ethanol concentrations, FC-NMR studies show that as the system is heated through the coil-to-globule transition, the slowdown in molecular dynamics is notably more pronounced for ethanol than for water. rsc.org This suggests a preferential interaction between ethanol and the pNIPAM chains during the collapse. rsc.org The FC-NMR data reveals a low-frequency T₁ dispersion above the transition temperature, confirming that the average solvent dynamics are slower due to the presence of a minor, strongly retarded "bound" solvent fraction exchanging with a major "free" solvent fraction. rsc.org
| Parameter | Description | Typical Value |
|---|---|---|
| τLG | Center of the logarithmic Gaussian distribution of correlation times. | ~ 10⁻⁹ s |
| σLG | Width of the logarithmic Gaussian distribution. | 2.3 |
| Bound Water Fraction | Estimated number of slow-moving water molecules per monomer. | ~ 0.4 |
Thermodynamic and Conformational Transitions of Deuterated Poly N Isopropylacrylamide
Molecular Mechanisms of the Lower Critical Solution Temperature (LCST) Transition
The Lower Critical Solution Temperature (LCST) is a hallmark characteristic of poly(N-isopropylacrylamide) (PNIPAM), signifying the temperature at which the polymer undergoes a reversible phase transition from a soluble, hydrated state to an insoluble, dehydrated state. wikipedia.org This transition is fundamentally driven by a delicate balance of enthalpy and entropy. nih.govnih.gov
Role of Hydration Dynamics and Water-Polymer Hydrogen Bonding in Phase Behavior
Below the LCST, PNIPAM chains are well-hydrated, with water molecules forming structured "cages" around the hydrophobic isopropyl groups and hydrogen bonding with the amide groups. nih.govmdpi.comrsc.org This hydration is enthalpically favorable. nih.gov As the temperature increases, the entropy of the system becomes the dominant factor. wikipedia.orgnih.gov The release of the structured water molecules into the bulk solvent leads to a significant gain in entropy, driving the polymer chains to collapse and aggregate to minimize the unfavorable exposure of hydrophobic surfaces to water. nih.gov
Influence of Deuteration on Coil-to-Globule Transitions and Related Phenomena
Deuteration of the N-isopropylacrylamide monomer, specifically creating N-iso-propyl-d7-acrylamide, has a pronounced effect on the LCST and the coil-to-globule transition. Experimental and simulation studies consistently show that deuterating the isopropyl group leads to a significant increase in the volume phase transition temperature (VPTT). rsc.orgrsc.org One study reported a VPTT shift of 4.3 K in experiments, which was in good agreement with a predicted shift of 4.9 K from quantum mechanical models considering only the zero-point energy difference. rsc.org Another study found that partial deuteration (d7) of the monomer in poly(N-isopropylmethacrylamide) microgels shifted the VPTT by as much as 8.4 K to higher temperatures. mdpi.com
This shift is attributed to the subtle differences in the strength of hydrogen bonds and van der Waals interactions involving deuterium (B1214612) compared to protium. The C-D bond is slightly shorter and less polarizable than the C-H bond, which can alter the hydrophobic hydration and polymer-water interactions. Research suggests that PNIPAM chains are stiffer in deuterated water (D₂O) compared to H₂O. acs.orgresearchgate.net This increased stiffness and altered hydration landscape contribute to the higher temperature required to induce the coil-to-globule collapse. Interestingly, the location of deuteration is crucial; deuteration of the vinyl group has been shown to have a minimal effect on the transition temperature compared to the significant shift observed with deuteration of the isopropyl group. rsc.orgresearchgate.net
Analysis of Phase Behavior in Solution and Gel States
The phase transition of deuterated PNIPAM manifests as distinct conformational changes in both dilute solutions and cross-linked gel networks.
Temperature-Dependent Conformational Changes and Volume Phase Transitions
As the temperature approaches the LCST, individual polymer chains of deuterated PNIPAM in solution undergo a transition from an extended, random coil conformation to a compact, globular state. rsc.org This is a sharp, reversible process. researchgate.net In the case of PNIPAM in D₂O, the transition from coil to globule has been observed to occur without passing through an intermediate "molten globule" state, which is sometimes seen in H₂O. acs.org However, a hysteresis is often observed, where the globule-to-coil transition upon cooling occurs at a lower temperature than the coil-to-globule transition upon heating, suggesting the formation of stable intrachain interactions in the collapsed state. acs.orgresearchgate.net
For cross-linked networks, or hydrogels, this microscopic transition translates into a macroscopic volume phase transition (VPT). Below the VPTT, the gel is swollen with the solvent. As the temperature rises above the VPTT, the gel expels the solvent and shrinks significantly. mdpi.com The deuteration of the polymer network consistently results in a higher VPTT. rsc.org
Impact of Polymer Architecture and Cross-Linking Density on Transition Properties
The architecture of the polymer and the density of cross-links within a hydrogel play a significant role in the characteristics of the phase transition.
Polymer Architecture: The structure of the polymer, whether it be linear chains, branched polymers, or microgels, influences the transition. researchgate.netarxiv.org For instance, the transition can be tuned by copolymerizing N-isopropylacrylamide with other monomers. rsc.org Highly branched PNIPAM has been shown to aggregate into spherical particles above the LCST. whiterose.ac.uk The architecture also affects how efficiently the polymer network can confine water. researchgate.netarxiv.org
Cross-Linking Density: In PNIPAM hydrogels, the cross-linking density affects the sharpness and magnitude of the volume phase transition. While the transition temperature itself may not be significantly shifted by the amount of cross-linker, the transition can be broadened. mdpi.com Studies on deuterated PNIPAM microgels have shown that the polymer volume fraction in the collapsed state is independent of the cross-link density. softmaterials.ca However, the elasticity of the microgel, which is related to the cross-link density, does change. softmaterials.ca Higher cross-linking can lead to a stronger network with a reduced swelling ability. rsc.orgresearchgate.net Deuterium NMR studies suggest that at higher cross-linker fractions, a small portion of the polymer may remain non-hydrated even in the swollen state. softmaterials.ca The effect of pressure on the transition temperature also appears to be dependent on the cross-linker molar fraction. softmaterials.ca
Solvent-Polymer Interactions and Cononsolvency Effects in Deuterated Systems
The behavior of deuterated PNIPAM is highly sensitive to the solvent environment. While it is soluble in water below its LCST, its solubility in mixtures of solvents can be complex. The phenomenon of cononsolvency is observed when a polymer is insoluble in a mixture of two solvents, both of which are good solvents for the polymer on their own.
Computational and Theoretical Modeling of N Iso Propyl D7 Acrylamide Polymers
Molecular Dynamics (MD) Simulations of Polymer Chain and Solvent Behavior
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics of polymer chains and their interactions with the surrounding solvent at an atomic resolution. For d7-NIPAM polymers, MD simulations are crucial for elucidating the subtle effects of deuteration on their thermoresponsive properties.
Understanding Temperature-Induced Structural Modifications and Water Dynamics at the Atomic Level
The defining characteristic of PNIPAM and its deuterated analogues is the lower critical solution temperature (LCST), at which the polymer undergoes a reversible coil-to-globule transition. researchgate.netnih.gov MD simulations have been instrumental in revealing the atomic-level details of this process.
As the temperature approaches the LCST, simulations show a distinct change in the polymer's conformation from an extended coil to a more compact, globular state. mdpi.comustc.edu.cn This transition is driven by a shift in the balance of interactions between the polymer and water molecules. Below the LCST, hydrogen bonds between the amide groups of the polymer and water are favorable, leading to a well-hydrated, extended chain. nih.gov As the temperature increases, these polymer-water hydrogen bonds are disrupted, and hydrophobic interactions between the isopropyl groups become dominant, causing the polymer to collapse and expel water molecules. nih.govnih.gov
The deuteration of the isopropyl group in d7-NIPAM influences these interactions. The C-D bond is slightly shorter and stronger than the C-H bond, which can subtly alter the van der Waals interactions and the hydration shell around the hydrophobic isopropyl groups. Atomistic MD simulations can quantify these differences in hydration dynamics and hydrogen bonding lifetimes. rsc.orgsci-hub.se For instance, simulations can track the residence time of water molecules around the polymer and the number of hydrogen bonds as a function of temperature, providing a detailed picture of the dehydration process that drives the phase transition. sci-hub.sefrontiersin.org Studies have shown that deuteration of the isopropyl group can lead to a significant increase in the transition temperature, a phenomenon that simulations can help to explain by detailing changes in polymer-water interactions. researchgate.net
Experimental techniques such as elastic incoherent neutron scattering (EINS), when combined with MD simulations using selective deuteration, can distinguish the dynamics of water and the polymer network. researchgate.net Simulations reveal that while water dynamics show significant changes with temperature, the polymer's dynamics exhibit more modest alterations. researchgate.net Below and above the LCST, the orientational dynamics of water in PNIPAM solutions differ significantly from bulk water, indicating strong solute-water interactions. nih.gov Above the LCST, a fraction of water becomes confined within the collapsed polymer globules, exhibiting much slower dynamics. nih.govfrontiersin.org
Simulation of Polymer-Small Molecule Interactions for Mechanistic Understanding
MD simulations are also employed to understand how small molecules, such as drugs or other additives, interact with d7-NIPAM polymers. rsc.org This is particularly relevant for applications like drug delivery systems, where the polymer's collapse can be used to trigger the release of an encapsulated molecule. nih.gov
Simulations can model the self-assembly process of the polymer around a small molecule and predict the primary driving forces for this encapsulation, which are often a combination of electrostatic and van der Waals interactions. nih.gov By calculating radial distribution functions (RDFs), researchers can identify which parts of the polymer chain are in closest contact with the small molecule. For example, studies on the interaction of PNIPAM with curcumin (B1669340) have shown that the isopropyl groups of the polymer and the phenolic rings of curcumin are the main sites of interaction. nih.gov
Furthermore, simulations can demonstrate how the temperature-sensitive nature of the polymer affects these interactions. As the temperature is raised above the LCST, the conformational change in the polymer can alter the distribution of its functional groups around the small molecule, potentially leading to its release. nih.gov By analyzing the interaction energies and RDFs at different temperatures, a molecular-level understanding of the release mechanism can be achieved. rsc.orgnih.gov
| Simulation Parameter | Finding for PNIPAM/d7-PNIPAM Systems | Significance |
| Radius of Gyration (Rg) | Decreases significantly as temperature crosses the LCST, indicating a coil-to-globule transition. mdpi.com | Quantifies the overall collapse of the polymer chain. |
| Radial Distribution Function (RDF) | Reveals changes in the local structure of water around the polymer and the specific interaction sites between the polymer and small molecules. mdpi.comnih.gov | Provides insight into hydration shell dynamics and binding mechanisms. |
| Hydrogen Bond Analysis | Shows a decrease in polymer-water hydrogen bonds and an increase in intramolecular polymer-polymer hydrogen bonds above the LCST. rsc.org | Elucidates the role of hydrogen bonding in the thermoresponsive behavior. |
| Water Self-Diffusion Coefficient | Decreases for water confined within the collapsed polymer globules above the LCST. rsc.org | Characterizes the mobility of water associated with the polymer. |
Quantum Chemical Calculations (e.g., DFT) for Monomer Reactivity and Interaction Potentials
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, reactivity, and interaction potentials of the d7-NIPAM monomer. These calculations are essential for parameterizing the force fields used in classical MD simulations and for explaining macroscopic observations from a first-principles perspective.
DFT can be used to calculate the optimized geometry and vibrational frequencies of the d7-NIPAM monomer and its complexes with water molecules. rsc.org By comparing these results with the non-deuterated NIPAM monomer, the effects of isotopic substitution on bond lengths, angles, and vibrational modes can be precisely determined. One of the key findings from such calculations is the difference in zero-point energy (ZPE) between the deuterated and non-deuterated species. rsc.org This ZPE difference in NIPAM-(H2O)n complexes has been shown to be a major contributor to the observed shift in the volume phase transition temperature (VPTT) upon deuteration. rsc.org
Furthermore, DFT calculations are crucial for understanding the reactivity of the monomer, for instance, in the context of polymer cross-linking. Ab initio calculations of bond dissociation enthalpies have been used to confirm that the self-cross-linking mechanism in PNIPAM microgels occurs through hydrogen atom abstraction at the tertiary carbon of the isopropyl group. researchgate.net This explains why deuteration of the isopropyl group significantly hinders the formation of ultra-low cross-linked microgels, whereas deuteration of the vinyl group does not. researchgate.net
Interaction potentials derived from quantum chemical calculations can also be used to study polymer-water interactions with high accuracy. mdpi.com Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density at bond critical points to characterize the nature and strength of hydrogen bonds between the polymer and water molecules. mdpi.com
| Calculation Type | Information Obtained for d7-NIPAM | Application |
| Geometry Optimization | Provides the most stable 3D structure of the monomer and its water complexes. rsc.org | Foundation for all other electronic structure calculations. |
| Vibrational Frequency Analysis | Calculates vibrational modes and zero-point energies. rsc.org | Explains the isotopic shift in transition temperatures. |
| Bond Dissociation Enthalpy | Determines the energy required to break specific bonds. researchgate.net | Elucidates reaction mechanisms like self-cross-linking. |
| QTAIM/Electron Density Analysis | Characterizes the nature and strength of non-covalent interactions, such as hydrogen bonds. mdpi.com | Provides a detailed understanding of polymer-water interactions. |
Coarse-Grained Models for Large-Scale Polymer Assembly and Phase Behavior Prediction
While all-atom MD simulations provide detailed insights, they are computationally expensive and limited to relatively small system sizes and short timescales. arxiv.orgacs.org Coarse-grained (CG) modeling offers a way to overcome these limitations by grouping several atoms into a single "bead" or interaction site. arxiv.orgnih.gov This reduction in the number of degrees of freedom allows for the simulation of much larger systems, such as entire microgel particles or polymer melts, over longer timescales, enabling the study of large-scale assembly and phase behavior. arxiv.orgrsc.org
Several CG models have been developed for PNIPAM, such as those based on the MARTINI force field. arxiv.orgrsc.org In a typical CG representation of PNIPAM, a monomer might be represented by three beads: one for the backbone, one for the hydrophilic amide group, and one for the hydrophobic isopropyl group. arxiv.orgrsc.org The interactions between these beads are parameterized to reproduce key properties of the polymer, either from all-atom simulations (a "bottom-up" approach) or from experimental data (a "top-down" approach). nih.gov
These models are particularly useful for studying the structure of complex systems like ultra-low cross-linked microgels at interfaces or the phase behavior of polymer solutions in mixed solvents. researchgate.netdiva-portal.org By simulating large ensembles of polymer chains, CG models can provide valuable information on the morphology of polymer aggregates and the thermodynamics of phase separation.
| Modeling Approach | Key Feature | Advantage for d7-NIPAM Study |
| All-Atom MD | Explicit representation of every atom. rsc.org | High level of detail on local structure and dynamics, essential for understanding deuteration effects on hydration. |
| Quantum Chemistry (DFT) | Solves the electronic structure of the monomer. rsc.org | Provides fundamental parameters and explains reactivity and energetic differences due to deuteration. |
| Coarse-Grained (CG) Modeling | Groups of atoms are represented as single beads. arxiv.orgrsc.org | Allows for simulation of large-scale phenomena like polymer assembly and phase separation over long timescales. |
Advanced Research Applications Leveraging N Iso Propyl D7 Acrylamide Systems
Development of Model Systems for Biological Processes (e.g., protein denaturation analogs)
Poly(N-isopropylacrylamide) has garnered significant attention as a simplified yet predictive model for complex biological phenomena, particularly the folding and denaturation of proteins. unife.it The coil-to-globule transition of PNIPAM in response to temperature changes shares many similarities with the cold renaturation and heat denaturation processes observed in small globular proteins. unife.it This analogy allows researchers to study the fundamental thermodynamics and kinetics of macromolecular conformational changes in a more controlled and less complex system.
The use of N-iso-propyl-d7-acrylamide and its polymer in deuterated solvents like D₂O is particularly valuable. This combination allows for techniques like NMR spectroscopy to probe the phase separation behavior, which can be modeled as a two-state dynamical process analogous to the native and denatured states of a protein. nih.gov Furthermore, studies using elastic incoherent neutron scattering have revealed a low-temperature dynamical transition in PNIPAM that bears a close resemblance to the dynamical transitions observed in biomolecules. unife.it This makes PNIPAM an exceptional model system for investigating and understanding the intricate interactions between solvents and biopolymers, which are critical for maintaining biological structure and function. unife.it
Fundamental Studies in Soft Matter Physics and Colloidal Science Utilizing Deuterated Polymeric Systems
In the fields of soft matter physics and colloidal science, this compound is an indispensable monomer for synthesizing polymers and microgels intended for analysis with neutron scattering techniques. rsc.org The primary advantage of deuteration lies in altering the neutron scattering length density of the polymer. rsc.orgresearchgate.net This modification is the basis for the contrast variation method in Small-Angle Neutron Scattering (SANS), a powerful technique for elucidating the structure of materials at the nanoscale. rsc.orgresearchgate.net By selectively deuterating parts of a polymer or using a deuterated polymer in a hydrogenated solvent (or vice-versa), researchers can make specific components of a complex system "visible" or "invisible" to neutrons, allowing for the detailed characterization of core-shell structures, polymer chain conformation, and interactions within crowded environments. rsc.org
Research has shown that the location of deuterium (B1214612) atoms has a significant impact on the polymer's properties. Deuteration of the isopropyl group in NIPAM, as in this compound, results in a significant shift of the volume phase transition temperature (VPTT) to higher temperatures. rsc.orgnih.gov This isotope effect provides fundamental insights into the polymer-solvent hydrogen bonding that governs the thermoresponsive behavior. nih.gov
Table 1: Effect of Isotopic Substitution on the Volume Phase Transition Temperature (VPTT) of PNIPAM Microgels| Microgel System | Solvent | Observed VPTT Shift | Reference |
|---|---|---|---|
| D7-PNIPAM (Deuterated Isopropyl Group) | H₂O | +4.3 K to +5 K | rsc.orgnih.gov |
| PNIPAM (Hydrogenated) | D₂O | +1 K to +2 K | mdpi.com |
| PNIPAM with Deuterated Vinyl Group | H₂O | Minimal shift compared to protonated PNIPAM | rsc.org |
Design Principles for Stimuli-Responsive Materials (at a theoretical/research level for future material development)
The development of novel "smart" materials that can respond to external stimuli relies on a deep, fundamental understanding of the molecular mechanisms driving these responses. nih.govmdpi.com this compound serves as a critical research tool for establishing and refining the design principles for future thermoresponsive materials. mdpi.com By using polymers made from this deuterated monomer, researchers can employ techniques like SANS to precisely map the structural changes—such as chain dehydration and collapse—that occur during the phase transition. unifi.it
This experimental data is vital for validating and improving theoretical models, such as the Flory-Rehner theory for polymer gel swelling. rsc.org The observed isotopic effect on the transition temperature, for instance, provides a quantitative benchmark that any robust theoretical model of polymer-solvent interactions must be able to predict. rsc.orgnih.gov Understanding how subtle changes like isotopic substitution can alter a key property like the VPTT allows scientists to develop principles for tuning this temperature in future materials through chemical modification, copolymerization, or altering cross-linker content. nih.govrsc.org This knowledge is essential for designing materials with transition temperatures tailored for specific applications, such as in biomedical devices or sensors. nih.govnih.gov
Investigation of Self-Assembly Processes and Nanostructure Formation
The ability of polymers to self-assemble into well-defined nanostructures is a cornerstone of nanotechnology. This compound is instrumental in studying these processes. The hydrophobic isopropyl groups of PNIPAM drive the association of polymer chains in aqueous solution, leading to the formation of various nanostructures like micelles and aggregates, even below the main transition temperature. unifi.itnih.gov
Neutron scattering, facilitated by the contrast provided by deuteration, is a premier technique for observing these self-assembly processes in situ. unifi.it It allows researchers to characterize the size, shape, and internal structure of the resulting assemblies. unifi.it Studies have revealed that PNIPAM-based microgels can possess complex, heterogeneous nanostructures, such as a distinct core-shell morphology, which arises directly from the polymerization and assembly process. rsc.org
Furthermore, research into the synthesis of deuterated microgels has uncovered fundamental principles of their formation. For example, it was discovered that deuteration of the isopropyl group in NIPAM can significantly restrain the self-cross-linking mechanism that is essential for the formation of certain ultra-low cross-linked microgels. rsc.org This finding demonstrates that isotopic substitution can be a critical factor not only in the analysis of nanostructures but also in their very formation, providing a deeper understanding of the chemical and physical forces that control self-assembly. rsc.org
Future Directions and Emerging Research Avenues for N Iso Propyl D7 Acrylamide
Innovations in Isotopic Labeling and Advanced Monomer Design Beyond D7
While the d7 isotope, with deuterium (B1214612) on the isopropyl group, is widely used, future research is moving towards more sophisticated isotopic labeling strategies to probe specific molecular interactions. The design of novel deuterated NIPAM monomers with different substitution patterns will provide unprecedented detail on polymer chain conformation, hydration, and the mechanics of the volume phase transition (VPT).
Selective deuteration of different parts of the monomer, such as the vinyl group (d3-NIPAM) or the entire molecule (d12-NIPAM), offers a more nuanced understanding of the roles these different chemical groups play. resolvemass.camdpi.com For instance, studies have shown that the location of the deuterium isotopes is crucial. Deuteration of the isopropyl group significantly shifts the transition temperature of the polymer to higher temperatures, whereas deuteration of the vinyl group has a minimal effect on the transition temperature. rsc.org This suggests that the isopropyl group is critically involved in the hydration and subsequent collapse of the polymer chains.
Future work will likely involve the synthesis of NIPAM monomers with deuterium atoms placed at even more specific locations to investigate:
Hydrophobic Hydration: Precisely placing deuterium on the methyl groups versus the tertiary carbon of the isopropyl group could differentiate their respective contributions to the hydrophobic effect that drives the phase transition.
Polymer Backbone Dynamics: Selectively deuterating the polymerizable vinyl group allows for the direct study of backbone conformation and mobility during swelling and collapse, without complications from the side-chain signals. rsc.org
Inter- and Intramolecular Hydrogen Bonding: While the amide proton is readily exchanged with the solvent, designing monomers with deuteration near the amide group could offer insights into the strength and dynamics of hydrogen bonding within the polymer network. mdpi.com
These advanced monomer designs will be crucial for resolving long-standing questions about the precise molecular mechanism of the PNIPAM phase transition. sci-hub.seeuropa.eu
Integration with Novel In Situ/Operando Characterization Techniques for Real-Time Insights
The primary advantage of using N-ISO-PROPYL-D7-ACRYLAMIDE is to enhance contrast in Small-Angle Neutron Scattering (SANS) experiments. rsc.orgrwth-aachen.de This technique allows researchers to "see" the structure of polymers in solution. Future research will increasingly couple SANS with other in situ and operando techniques to gain real-time insights into dynamic processes.
Key emerging techniques include:
Time-Resolved SANS and Light Scattering: These methods can follow the kinetics of polymerization, microgel formation, and the swelling/deswelling process on millisecond to second timescales. researchgate.netnih.govfrontiersin.org By using deuterated monomers, researchers can specifically track the evolution of different components in a complex system, such as the core and shell of a microgel during its synthesis and response to stimuli. researchgate.net
Operando Spectroscopy: Techniques like Infrared (IR) and Raman spectroscopy, when used during the polymerization or phase transition, can provide real-time information about chemical bond changes and molecular interactions. nih.govnih.gov For example, operando IR spectroscopy can monitor the changes in hydrogen bonding of water molecules with the polymer network as it collapses.
Liquid Cell (Scanning) Transmission Electron Microscopy (LC-(S)TEM): This powerful technique allows for the direct visualization of single particles in their native liquid environment. nih.gov By using deuterated components in conjunction with this imaging method, it may be possible to correlate real-space observations of particle dynamics with scattering data that provides ensemble-averaged structural information.
These combined approaches will provide a multi-faceted view of how polymers derived from d7-NIPAM behave, from the molecular to the macroscopic level, as these processes are happening.
Exploration of Complex Polymeric Architectures and Multi-Stimuli Responses
The ability to precisely control polymer synthesis has led to the creation of complex architectures beyond simple linear chains. This compound is an invaluable tool for understanding the structure and behavior of these intricate materials.
Future research will focus on incorporating d7-NIPAM into architectures such as:
Core-Shell and Hollow Microgels: By selectively deuterating either the core or the shell, SANS can be used to determine the exact structure, the degree of interpenetration between the layers, and how each component responds to stimuli. rwth-aachen.deresearchgate.net This is crucial for designing sophisticated drug delivery vehicles where different compartments can be loaded with different cargos.
Star Polymers and Miktoarm Stars: These branched architectures have unique solution properties. mdpi.com Using d7-NIPAM to create deuterated arms on a star polymer allows for the precise determination of the arm conformation and how they pack in solution. nih.govnih.gov This is particularly important for understanding how these materials self-assemble into larger structures.
Multi-Stimuli Responsive Systems: Researchers are designing polymers that respond to more than one trigger, such as both temperature and pH. mdpi.commdpi.comnih.gov By copolymerizing d7-NIPAM with a pH-responsive monomer, the temperature-induced collapse can be studied independently from the pH-induced swelling, providing a clearer picture of the coupled response.
The following table summarizes how deuteration can be used to probe different complex architectures:
| Polymeric Architecture | Research Question | Role of this compound |
| Core-Shell Microgels | How much do the core and shell interpenetrate? How does each component swell/collapse? | Selective deuteration of core or shell provides contrast for SANS to visualize individual component behavior. researchgate.net |
| Star Polymers | What is the conformation of the arms? How do the arms interact with each other? | Deuterating the arms allows SANS to measure the radius of gyration and packing of individual arms. nih.gov |
| Multi-Responsive Gels | How does the response to one stimulus (e.g., temperature) affect the response to another (e.g., pH)? | Selective deuteration of the thermoresponsive block isolates its structural changes during dual-stimuli application. mdpi.com |
Q & A
Basic Research Questions
Q. How should researchers optimize synthesis protocols for N-Isopropyl-d7-acrylamide to ensure high isotopic purity?
- Methodology : Use controlled radical polymerization (e.g., RAFT or ATRP) with deuterated isopropylamine precursors to minimize side reactions. Confirm isotopic purity via H-NMR and mass spectrometry, ensuring deuterium incorporation >98% as per supplier specifications . For copolymer systems, adjust monomer feed ratios to account for kinetic isotope effects, which may slow reaction rates compared to non-deuterated analogs .
Q. What characterization techniques are critical for verifying the structural integrity of N-Isopropyl-d7-acrylamide in temperature-responsive polymers?
- Approach :
- Thermal Analysis : Measure lower critical solution temperature (LCST) shifts using differential scanning calorimetry (DSC). Deuterated polymers typically exhibit LCST depression (~1–3°C) due to altered hydrogen bonding .
- Spectroscopy : Employ FTIR to confirm acrylamide C=O stretching (1650–1700 cm) and H/H-NMR to validate deuterium substitution at the isopropyl group .
- Dynamic Light Scattering (DLS) : Monitor hydrodynamic radius changes during phase transitions to assess polymer aggregation dynamics .
Q. What are the recommended storage and handling protocols to prevent degradation of N-Isopropyl-d7-acrylamide?
- Guidelines : Store at 0–6°C in airtight, light-protected containers with stabilizers (e.g., p-methoxyphenol) to inhibit premature polymerization . For aqueous solutions, use degassed buffers (pH 6–8) and avoid prolonged exposure to oxygen or elevated temperatures (>25°C) to maintain monomer stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported LCST values for deuterated vs. non-deuterated poly(N-isopropylacrylamide) (PNIPAM) copolymers?
- Analytical Strategy :
- Systematic Variables : Control polymer molecular weight (PDI <1.2), end-group chemistry, and solvent deuteration levels, which significantly impact LCST .
- Data Normalization : Use reference polymers (e.g., non-deuterated PNIPAM) in parallel experiments to isolate isotopic effects from batch variability .
- Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to evaluate whether discrepancies arise from experimental error (e.g., incomplete deuteration) or intrinsic thermodynamic differences .
Q. What experimental adjustments are necessary when incorporating N-Isopropyl-d7-acrylamide into drug delivery systems with conflicting reports on payload release kinetics?
- Design Considerations :
- Deuterium Effects : Anticipate slower chain mobility in deuterated polymers, which may delay drug release. Adjust crosslinking density or use gradient copolymer architectures to compensate .
- In Vitro/In Vivo Correlation : Validate release profiles using deuterated PBS buffers to match physiological conditions and minimize solvent isotope artifacts .
- Controlled-Release Modeling : Apply Higuchi or Korsmeyer-Peppas models to distinguish between diffusion-controlled and polymer relaxation mechanisms .
Q. How can isotopic labeling with N-Isopropyl-d7-acrylamide improve the resolution of neutron scattering studies in nanogel systems?
- Technique Optimization :
- Contrast Matching : Use deuterated monomers to enhance scattering contrast between polymer chains and deuterated solvents (e.g., DO), enabling precise measurement of nanogel core-shell structures .
- Small-Angle Neutron Scattering (SANS) : Pair with molecular dynamics simulations to interpret scattering data, accounting for isotopic differences in segmental dynamics .
Q. What methodologies address conflicting toxicity data for acrylamide-based polymers in biomedical applications?
- Risk Mitigation :
- Residual Monomer Quantification : Use HPLC-UV to ensure residual N-Isopropyl-d7-acrylamide levels are below 0.1% (w/w), a threshold linked to neurotoxic risks .
- In Silico Toxicity Screening : Apply tools like OECD QSAR Toolbox to predict metabolite toxicity, focusing on acrylamide hydrolysis products .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
